An In-depth Technical Guide to the Physical and Chemical Properties of Benzamide-d5
An In-depth Technical Guide to the Physical and Chemical Properties of Benzamide-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide-d5 is a deuterated form of benzamide, a versatile organic compound with significant applications in medicinal chemistry and drug development. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, offers a powerful tool for researchers. This isotopic labeling can alter the metabolic fate of the molecule, prolong its half-life, and serve as an internal standard in pharmacokinetic studies. Benzamide itself is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[1] This inhibitory action makes benzamide and its derivatives, including Benzamide-d5, valuable scaffolds in the development of anti-cancer therapies. This technical guide provides a comprehensive overview of the physical and chemical properties of Benzamide-d5, detailed experimental protocols, and insights into its biological significance.
Core Physical and Chemical Properties
Table 1: General and Physical Properties of Benzamide-d5 and Benzamide
| Property | Benzamide-d5 | Benzamide |
| Molecular Formula | C₇H₂D₅NO | C₇H₇NO |
| Molecular Weight | 126.17 g/mol | 121.14 g/mol |
| CAS Number | 1235489-47-0 | 55-21-0 |
| Appearance | White to off-white solid | White to off-white crystalline solid |
| Melting Point | Not experimentally determined; expected to be similar to Benzamide | 125-128 °C |
| Boiling Point | Not experimentally determined; expected to be similar to Benzamide | 288 °C |
| Solubility | Soluble in ethanol | Soluble in ethanol (50 mg/mL), methanol, ammonia, pyridine, carbon tetrachloride, and carbon disulfide. Slightly soluble in water, benzene, and ethyl ether. |
| Isotopic Purity | Typically ≥98 atom % D | N/A |
Spectroscopic Data
The substitution of hydrogen with deuterium significantly alters the spectroscopic properties of the molecule, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: Predicted Spectroscopic Data for Benzamide-d5
| Spectroscopic Technique | Predicted Data for Benzamide-d5 |
| ¹H NMR | The aromatic proton signals will be absent due to deuteration of the phenyl ring. A broad singlet corresponding to the -NH₂ protons will be present, though its chemical shift can be variable and it may exchange with D₂O. |
| ¹³C NMR | The carbon signals of the deuterated phenyl ring will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly upfield compared to non-deuterated benzamide. |
| ²H (Deuterium) NMR | A signal in the aromatic region will be present, confirming the presence and location of the deuterium atoms on the phenyl ring. |
| FTIR (cm⁻¹) | The characteristic C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) will be replaced by C-D stretching vibrations at a lower frequency (around 2200-2300 cm⁻¹). The N-H stretching and C=O stretching vibrations of the amide group will be largely unaffected. |
| Mass Spectrometry (EI) | The molecular ion peak will be observed at m/z 126, corresponding to [C₇H₂D₅NO]⁺. The fragmentation pattern will be similar to that of benzamide, with the key difference being the mass of the deuterated phenyl fragment. |
Experimental Protocols
Synthesis of Benzamide-d5
A common method for the synthesis of benzamides is the reaction of a benzoyl chloride with ammonia. For the synthesis of Benzamide-d5, deuterated starting materials are required.
Protocol: Ammonolysis of Benzoyl Chloride-d5
-
Materials:
-
Benzoyl chloride-d5 (1 equivalent)
-
Anhydrous ammonia (excess) or a solution of ammonia in an inert solvent (e.g., dioxane)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve Benzoyl chloride-d5 in anhydrous diethyl ether or THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia dropwise with vigorous stirring. A white precipitate of ammonium chloride and Benzamide-d5 will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude Benzamide-d5.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hot water or ethanol/water mixture) to obtain pure Benzamide-d5.
-
Isotopic Purity Assessment
The isotopic purity of the synthesized Benzamide-d5 is a critical parameter and can be determined using mass spectrometry.
Protocol: Determination of Isotopic Enrichment by Mass Spectrometry
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: Prepare a dilute solution of the synthesized Benzamide-d5 in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range.
-
Data Analysis:
-
Identify the molecular ion peaks corresponding to the different isotopic species (d0, d1, d2, d3, d4, d5).
-
Determine the area under the curve for each isotopic peak.
-
Calculate the percentage of each isotopic species relative to the total area of all isotopic peaks. The isotopic enrichment is the percentage of the desired d5 species.
-
Biological Significance and Applications
Benzamide and its derivatives are potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are involved in the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.
Mechanism of PARP Inhibition
Benzamide acts as a competitive inhibitor of NAD⁺, the substrate for PARP enzymes. By binding to the NAD⁺ binding site on PARP, benzamide prevents the synthesis of poly(ADP-ribose) chains, thereby inhibiting the DNA repair process.
Visualizations
Caption: A generalized workflow for the synthesis of Benzamide-d5.
Caption: Simplified signaling pathway of PARP inhibition by Benzamide-d5.
